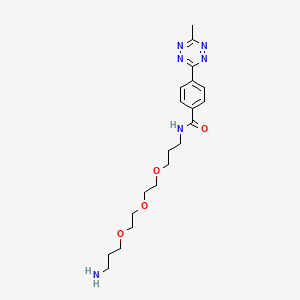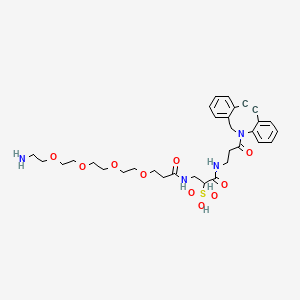
DBCO-Sulfo-PEG(4)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-Sulfo-PEG(4)-NH2, also known as dibenzocyclooctyne-sulfo-polyethylene glycol(4)-amine, is a water-soluble compound widely used in bioorthogonal chemistry. This compound features a dibenzocyclooctyne (DBCO) group, a polyethylene glycol (PEG) spacer, and an amine group. The DBCO group is known for its ability to undergo strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, making it a valuable tool in bioconjugation and click chemistry applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-Sulfo-PEG(4)-NH2 typically involves the following steps:
Formation of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
PEGylation: The polyethylene glycol (PEG) spacer is introduced through a coupling reaction with the DBCO moiety. This step often involves the use of activating agents to facilitate the reaction.
Amine Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the DBCO moiety and PEG spacer.
Purification: Purification steps such as chromatography to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and purity of the compound.
化学反应分析
Types of Reactions
DBCO-Sulfo-PEG(4)-NH2 primarily undergoes bioorthogonal reactions, specifically strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction is copper-free and highly selective for azide-functionalized molecules .
Common Reagents and Conditions
Reagents: Azide-functionalized molecules, such as azide-modified proteins or peptides.
Conditions: Aqueous buffers, physiological pH, and ambient temperature.
Major Products
The major product formed from the reaction of this compound with azide-functionalized molecules is a stable triazole linkage. This product is highly stable and suitable for various bioconjugation applications .
科学研究应用
DBCO-Sulfo-PEG(4)-NH2 has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and polymers.
Biology: Employed in the labeling and tracking of biomolecules, such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the development of advanced materials and coatings
作用机制
The mechanism of action of DBCO-Sulfo-PEG(4)-NH2 involves the strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The DBCO group reacts with azide-functionalized molecules to form a stable triazole linkage. This reaction is highly specific and does not require a copper catalyst, making it suitable for biological applications. The PEG spacer enhances solubility and biocompatibility, while the amine group allows for further functionalization .
相似化合物的比较
Similar Compounds
DBCO-PEG4-Maleimide: Similar to DBCO-Sulfo-PEG(4)-NH2 but contains a maleimide group instead of an amine group.
DBCO-PEG4-Azide: Contains an azide group and is used for copper-free click chemistry with alkyne-functionalized molecules.
Uniqueness
This compound is unique due to its combination of a DBCO group, a PEG spacer, and an amine group. This combination allows for versatile applications in bioconjugation, enhanced solubility, and further functionalization .
属性
IUPAC Name |
3-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-1-oxopropane-2-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H42N4O10S/c33-13-16-44-18-20-46-22-21-45-19-17-43-15-12-30(37)35-23-29(47(40,41)42)32(39)34-14-11-31(38)36-24-27-7-2-1-5-25(27)9-10-26-6-3-4-8-28(26)36/h1-8,29H,11-24,33H2,(H,34,39)(H,35,37)(H,40,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVKRTXHJIWDHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)C(CNC(=O)CCOCCOCCOCCOCCN)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H42N4O10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
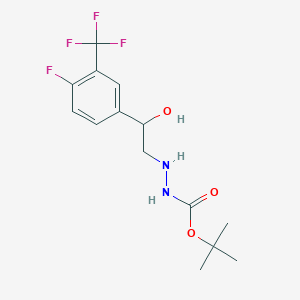
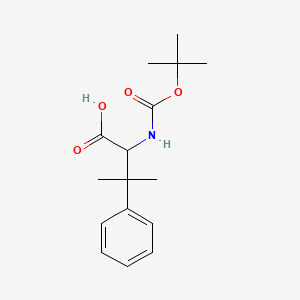
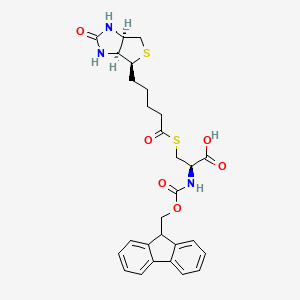
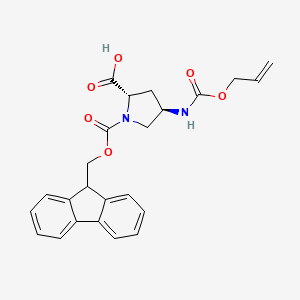
![3-[2-[2-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]propanoic acid](/img/structure/B8075116.png)
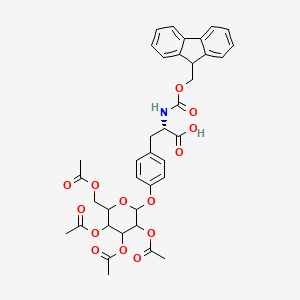
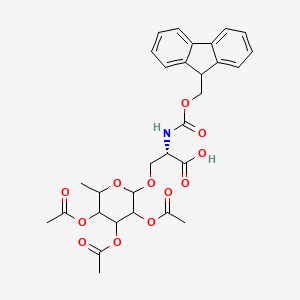
![(2S)-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B8075136.png)
![(2S)-2-amino-5-[(4-methyl-5-oxo-1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8075149.png)
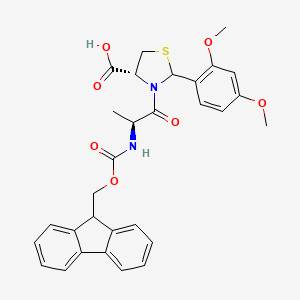
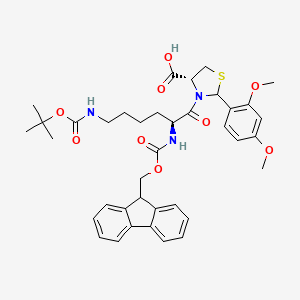
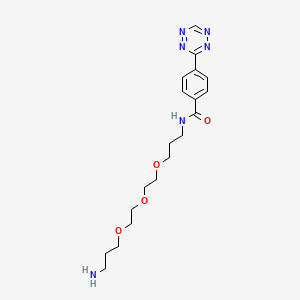
![N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]-4-(6-methyl-1,2,4,5-tetrazin-3-yl)butanamide](/img/structure/B8075180.png)
